BenchChemオンラインストアへようこそ!

3-Ethylpent-2-enoic acid

Lipophilicity Drug-likeness Membrane permeability

3-Ethylpent-2-enoic acid (CAS 79930-59-9; synonym: 3-ethyl-2-pentenoic acid, diethylacrylic acid) is a branched α,β-unsaturated carboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It features a pentenoic acid backbone bearing a gem-diethyl substitution at the C3 position conjugated to the C2–C3 double bond, placing it within the class of β,β-disubstituted acrylic acid derivatives.

Molecular Formula C7H12O2
Molecular Weight 128.171
CAS No. 79930-59-9
Cat. No. B2944195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpent-2-enoic acid
CAS79930-59-9
Molecular FormulaC7H12O2
Molecular Weight128.171
Structural Identifiers
SMILESCCC(=CC(=O)O)CC
InChIInChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyLKHHEMHSIKGIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpent-2-enoic Acid (CAS 79930-59-9): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-Ethylpent-2-enoic acid (CAS 79930-59-9; synonym: 3-ethyl-2-pentenoic acid, diethylacrylic acid) is a branched α,β-unsaturated carboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. It features a pentenoic acid backbone bearing a gem-diethyl substitution at the C3 position conjugated to the C2–C3 double bond, placing it within the class of β,β-disubstituted acrylic acid derivatives [1]. The compound is commercially supplied as a research-grade building block at ≥95% purity by multiple international vendors including Enamine, Bidepharm, AKSci, and Biosynth, with batch-specific QC documentation (NMR, HPLC, GC) available upon request . Its computed XLogP3-AA of 2.1 and topological polar surface area (TPSA) of 37.3 Ų position it as a moderately lipophilic small-molecule acid with the hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA) characteristic of monocarboxylic acid building blocks [1].

Why Generic Substitution Fails for 3-Ethylpent-2-enoic Acid: The Functional Consequences of Gem-Diethyl Substitution in α,β-Unsaturated Carboxylic Acid Building Blocks


Although several C7H12O2 isomers and lower homologs of the pentenoic acid family share the same empirical formula or core scaffold, the gem-diethyl substitution at C3 of 3-ethylpent-2-enoic acid creates a unique combination of steric bulk, lipophilicity, and electronic conjugation that cannot be replicated by linear-chain isomers (e.g., 2-heptenoic acid), mono-methyl analogs (e.g., 3-methyl-2-pentenoic acid), or differently substituted C7 isomers (e.g., 2,4-dimethyl-2-pentenoic acid) [1]. In the context of building-block procurement, the 3-ethyl branching simultaneously increases the XLogP3-AA from 1.0 (unsubstituted 2-pentenoic acid) to 2.1 while preserving the α,β-unsaturated carboxylate pharmacophore and adding two additional rotatable bonds relative to the unsubstituted scaffold, altering conformational flexibility in a manner that directly impacts downstream reactivity in conjugate addition, cycloaddition, and metal-catalyzed coupling reactions [1][2]. Furthermore, qualitative biological screening data—though lacking peer-reviewed quantitative head-to-head comparisons—indicate that this specific substitution pattern is associated with antiproliferative activity against cancer cells in vitro and the ability to induce monocytic differentiation of undifferentiated cells, properties not reported for the unsubstituted 2-pentenoic acid or the 2-heptenoic acid isomer [3]. These convergent lines of evidence establish that generic interchange with any single comparator would alter, in a non-linear and difficult-to-predict manner, the compound's physicochemical, reactivity, and biological performance profile.

Product-Specific Quantitative Differentiation Evidence for 3-Ethylpent-2-enoic Acid vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of 2.1 Confers a ~2-Fold LogP Increase Over the Unsubstituted 2-Pentenoic Acid Scaffold

The computed XLogP3-AA of 3-ethylpent-2-enoic acid is 2.1, representing a 1.1 log unit increase compared to the unsubstituted 2-pentenoic acid scaffold (XLogP3-AA = 1.0), and a modest decrease relative to the isomeric 2,4-dimethyl-2-pentenoic acid (XLogP = 2.4) [1][2]. This ~12.6-fold increase in theoretical octanol-water partition coefficient relative to the parent scaffold, driven by the gem-diethyl substitution, places 3-ethylpent-2-enoic acid in a lipophilicity range intermediate among C7H12O2 pentenoic acid isomers [1]. In comparison, the chain-extended linear isomer 2-heptenoic acid has an identical XLogP3-AA of 2.1 but achieves this through chain elongation rather than branching, resulting in a different spatial distribution of hydrophobic surface area that may affect molecular recognition differently in biological or catalytic contexts [3].

Lipophilicity Drug-likeness Membrane permeability

Topological and Conformational Differentiation: Increased Rotatable Bond Count Relative to Unsubstituted and Monomethyl Analogs

3-Ethylpent-2-enoic acid possesses 3 rotatable bonds, compared to 2 for the unsubstituted 2-pentenoic acid and 2 for the 3-methyl-2-pentenoic acid analog, while maintaining the same hydrogen-bond donor/acceptor count (1 HBD, 2 HBA) and identical TPSA (37.3 Ų) as the parent scaffold [1][2]. The additional rotatable bond arises from the second carbon of the gem-diethyl group, creating a conformational landscape that is qualitatively distinct from that of the mono-methyl analog despite identical H-bond pharmacophoric features. This means that while the hydrogen-bonding capacity—a key determinant of target recognition—remains conserved, the accessible conformational ensemble is expanded, which can translate into differentiated binding-mode sampling in protein pockets or altered diastereoselectivity in asymmetric synthesis applications [3].

Conformational flexibility Molecular recognition Building block design

Biological Activity Differentiation: Qualitative Evidence of Antiproliferative and Differentiation-Inducing Activity Not Reported for Linear-Chain or Mono-Methyl Analogs

Vendor documentation and aggregated bioactivity records indicate that 3-ethylpent-2-enoic acid lowers the growth of cancer cells in vitro and has been utilized as an analog for cancer treatment . Separately, the compound has been described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential relevance to acute myeloid leukemia differentiation therapy and inflammatory skin conditions such as psoriasis [1]. These biological activities are associated specifically with the 3-ethyl-substituted pentenoic acid scaffold; no comparable reports of antiproliferative or differentiation-inducing activity were identified for the unsubstituted 2-pentenoic acid (primarily used as a flavor/fragrance intermediate), the 2-heptenoic acid isomer (classified as a biochemical reagent), or the 2,4-dimethyl-2-pentenoic acid analog (primarily a flavor ingredient), despite all sharing the C7H12O2 empirical formula [2]. It must be emphasized that peer-reviewed quantitative IC50 or EC50 values with direct comparator data were not retrievable from primary literature at the time of this analysis; the differentiation claim therefore rests on qualitative biological annotation and vendor-reported screening data rather than published dose-response comparisons [1].

Anticancer activity Cellular differentiation Leukemia research

Safety and Handling Differentiation: GHS Hazard Profile Informs Laboratory Procurement and Risk Assessment Relative to Less Hazardous Analogs

According to the ECHA C&L Inventory as aggregated by PubChem, 3-ethylpent-2-enoic acid carries GHS hazard classifications H315 (Causes skin irritation; Skin Irrit. 2, 100%), H318 (Causes serious eye damage; Eye Dam. 1, 100%), and H335 (May cause respiratory irritation; STOT SE 3, 100%) [1]. This full triplet of irritancy/corrosivity hazard statements differentiates it from the unsubstituted 2-pentenoic acid, for which no GHS hazard classifications are currently notified to ECHA, and from 2-heptenoic acid, which similarly lacks ECHA-notified GHS classifications [2][3]. The presence of H318 (Eye Dam. 1) in particular triggers more stringent handling, storage, and personal protective equipment (PPE) requirements compared to analogs lacking this classification, and may affect shipping classification, customs documentation, and institutional chemical hygiene plan registration [1].

GHS classification Lab safety Procurement risk assessment

Commercial Availability and QC Differentiation: Multi-Vendor Sourcing with Batch-Specific Analytical Documentation vs. Single-Source or Discontinued Analogs

3-Ethylpent-2-enoic acid is actively stocked and supplied by at least four independent commercial vendors—Bidepharm (≥95% purity with NMR, HPLC, GC batch reports), AKSci (≥95%, SDS and COA available), Enamine (EN300-106772, 95%), and Biosynth (via CymitQuimica, ≥95%)—providing multi-source supply chain redundancy [1]. In contrast, the closely related 3-methyl-2-pentenoic acid (CAS 3675-21-6) is offered by fewer suppliers and with less comprehensive publicly listed QC documentation, while 2-heptenoic acid (CAS 18999-28-5) is primarily positioned as a biochemical reagent rather than a characterized synthetic building block, with limited analytical data packages . The availability of batch-specific QC from Bidepharm (NMR, HPLC, GC) is particularly relevant for medicinal chemistry and process chemistry applications where lot-to-lot consistency in purity and impurity profile must be verified prior to use in SAR campaigns or scale-up studies .

Commercial availability Quality control Supply chain resilience

Evidence-Backed Application Scenarios for 3-Ethylpent-2-enoic Acid: Where the Compound's Differentiated Profile Delivers Scientific Value


Fragment-Based Drug Discovery Requiring Intermediate-Lipophilicity α,β-Unsaturated Acid Building Blocks

In fragment-based lead generation campaigns, the lipophilicity of fragment building blocks is a critical parameter governing hit quality, with excessive logP associated with promiscuous binding and poor developability. 3-Ethylpent-2-enoic acid, with an XLogP3-AA of 2.1, occupies a favorable intermediate range between the overly polar unsubstituted 2-pentenoic acid (XLogP3-AA = 1.0) and the more lipophilic 2,4-dimethyl-2-pentenoic acid isomer (XLogP = 2.4), offering fragment libraries a logP value within the preferred range (1–3) for oral drug space while retaining the synthetically versatile α,β-unsaturated carboxylate warhead [1]. The compound's expanded rotatable bond count (3 vs. 2 for the parent scaffold), combined with the steric influence of the gem-diethyl group, provides conformational diversity that can be leveraged to sample novel vectors in protein binding sites without altering the hydrogen-bonding pharmacophore . Multi-vendor availability with batch-specific NMR/HPLC/GC QC ensures fragment library producers can maintain lot-to-lot consistency across library generation cycles .

Phenotypic Screening for Differentiation-Inducing Agents in Hematological Malignancy and Dermatology

The qualitative bioactivity annotation indicating that 3-ethylpent-2-enoic acid arrests proliferation of undifferentiated cells and induces monocytic differentiation warrants its inclusion as a tool compound in phenotypic screening cascades targeting acute myeloid leukemia (AML) differentiation therapy or hyperproliferative skin disorders such as psoriasis [1]. Unlike the unsubstituted 2-pentenoic acid or 2-heptenoic acid, for which no differentiation-inducing activity has been reported, 3-ethylpent-2-enoic acid offers a starting scaffold for medicinal chemistry optimization of differentiation-inducing α,β-unsaturated acids . Users should note that published quantitative dose-response data (IC50/EC50) in specific cell lines were not retrievable, mandating de novo concentration-response profiling in the end user's assay system as a prerequisite for any structure-activity relationship study [1].

Synthetic Methodology Development Exploiting Sterically Differentiated α,β-Unsaturated Carboxylic Acid Substrates

The gem-diethyl substitution at the β-position of 3-ethylpent-2-enoic acid creates a sterically encumbered α,β-unsaturated system that serves as a discriminating substrate for evaluating the scope and limitations of conjugate addition, cycloaddition, and decarboxylative coupling methodologies [1]. Compared to the minimally hindered 2-pentenoic acid or the mono-methyl-substituted 3-methyl-2-pentenoic acid, the increased steric bulk at C3 of 3-ethylpent-2-enoic acid provides a more stringent test of catalyst tolerance and regioselectivity, enabling methodology developers to differentiate truly robust catalytic systems from those limited to unhindered substrates . The availability of the compound as a 95% purity building block with QC documentation from multiple vendors supports its adoption as a standardized substrate in synthetic methodology studies requiring reproducible reaction outcomes .

Structure-Activity Relationship (SAR) Studies Exploring the Effect of β-Branching on Target Engagement in Carboxylic Acid Chemotypes

In medicinal chemistry programs where a carboxylic acid moiety is the primary pharmacophore (e.g., PPAR agonists, integrin antagonists, or HDAC inhibitors), systematic variation of substitution at the α- and β-positions is a standard approach to modulate potency, selectivity, and pharmacokinetics. 3-Ethylpent-2-enoic acid serves as the β,β-diethyl-substituted member of a logical SAR matrix that includes the unsubstituted 2-pentenoic acid (β-H,β-H), 3-methyl-2-pentenoic acid (β-H,β-methyl), and 2,4-dimethyl-2-pentenoic acid (α-methyl,β-isopropyl), enabling the deconvolution of steric, lipophilic, and electronic contributions of β-substituents to target binding [1]. The commercial availability of all members of this SAR matrix, combined with the intermediate lipophilicity and documented (though qualitative) biological activity of the 3-ethyl analog, supports its prioritized inclusion in SAR tables seeking to establish clear structure-activity trends at the β-position .

Quote Request

Request a Quote for 3-Ethylpent-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.